2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide - 2097867-16-6

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide

Catalog Number: EVT-2527329
CAS Number: 2097867-16-6
Molecular Formula: C20H16N6O2
Molecular Weight: 372.388
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamides

Compound Description: These compounds are a series of N-((3-benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamides investigated for their inhibitory activity on H+/K+-ATPase, a target for controlling hyperacidity complications. []

Relevance: This series shares the core 3-benzamido-4-oxo-3,4-dihydroquinazolin-2-yl moiety with 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide. The primary structural difference lies in the substitution pattern on the nitrogen atom of the acetamide side chain. While the related compounds feature substituted phenyl benzamide groups, the target compound possesses a [3-(pyridin-3-yl)pyrazin-2-yl]methyl acetamide group. This comparison highlights the exploration of diverse substituents at this position for modulating biological activity. []

(R)-N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxyphenyl)acetamide (AMG 487)

Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It exhibits dose- and time-dependent pharmacokinetics in humans after multiple oral doses. []

Relevance: Although structurally distinct from 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide at first glance, AMG 487 shares a crucial structural element: the presence of both a pyridyl group and an acetamide moiety within its structure. This similarity highlights the potential significance of these functional groups in designing biologically active molecules. []

N-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}, 2-[(2-isopropyl-5-methyl)1-cyclohexylidene]hydrazinecarboxamide (QS11)

Compound Description: QS11 is a computationally designed compound demonstrating promising anticonvulsant activity with a good safety profile. It exhibits protection in various seizure models, including those induced by strychnine, thiosemicarbazide, 4-aminopyridine, and pentylenetetrazol. []

Relevance: This compound shares the 3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl core structure with 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide. The key difference lies in the substitution at the methylene group attached to the quinazolinone core. While QS11 features a hydrazinecarboxamide group, the target compound possesses an acetamide moiety substituted with a [3-(pyridin-3-yl)pyrazin-2-yl]methyl group. This comparison underscores the impact of different substituents at this position on pharmacological activity. []

2-(2-(3-(4-([18F]Fluoromethoxy-d2)phenyl)-7-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione ([18F]9)

Compound Description: [18F]9 is a positron emission tomography (PET) ligand developed for imaging phosphodiesterase 10A (PDE10A) in the brain. It exhibits high in vitro binding affinity for PDE10A and suitable lipophilicity for brain penetration. []

Relevance: This compound shares the 4-oxo-3,4-dihydroquinazolin-2-yl core structure with 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide. While the core structure is retained, significant variations are present in the substituents and overall structure. This comparison exemplifies the adaptability of the quinazolinone scaffold for targeting diverse biological targets. []

7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177)

Compound Description: BMS-935177 is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a target for treating autoimmune diseases. It displays an excellent pharmacokinetic profile, in vivo activity, and an acceptable safety profile. []

Relevance: BMS-935177 shares the 4-oxo-3,4-dihydroquinazolin-3-yl core structure with 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide. The shared scaffold suggests that it may be a privileged structure for interacting with specific biological targets. []

Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

Compound Description: This compound is synthesized through a green chemistry approach using deep eutectic solvent (DES) and microwave irradiation. Its biological activity is not discussed in the provided abstract. []

Relevance: This compound shares the 4-oxo-3,4-dihydroquinazolin-2-yl core structure with 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide. This underscores the versatility of the quinazolinone core as a building block for diverse chemical modifications and exploration of various pharmacological activities. []

2-Substituted-3-((3-(6-nitrobenzo[d]thiazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-1,3,4-thiadiazol-3-ium-5-thiolates

Compound Description: This series of compounds incorporates a 6-nitrobenzo[d]thiazol-2-yl group at the N-3 position of the quinazolinone core and a range of substituents on the 1,3,4-thiadiazol-3-ium-5-thiolate moiety. Their antimicrobial activity was evaluated against various microbes. []

Relevance: This series shares the 4-oxo-3,4-dihydroquinazolin-2-yl core structure with 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide. The structural modifications in this series highlight the exploration of different heterocyclic substituents and their impact on biological activities. []

4-Oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-ylamino)-2-phenylquinazoline-3(4H)-carboxamidines

Compound Description: This series of compounds represents a novel class of quinazoline derivatives synthesized and evaluated for their anti-HIV, antitubercular, and antibacterial activities. The compounds showed promising activity against various bacterial strains. Notably, some derivatives exhibited potent antitubercular and anti-HIV activities. []

Relevance: This series, while structurally distinct from 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide, shares the common 4-oxo-3,4-dihydroquinazolin-2-yl core structure. This highlights the significance of this particular scaffold in medicinal chemistry and its potential for developing new therapeutic agents. []

1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

Compound Description: These quinazolin-4-one derivatives were designed and synthesized as potential anticancer agents. The compounds were evaluated for their cytotoxic activity against the HT-29 human colorectal adenocarcinoma cell line. Molecular docking studies were performed to understand their binding interactions with the target protein p38alpha. []

Relevance: This series of compounds shares the core 4-oxo-3,4-dihydroquinazolin-2-yl structure with 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide. These findings suggest that modifications to this core structure can lead to compounds with diverse biological activities, making it a promising scaffold for further medicinal chemistry investigations. []

4-chloro-N-(2-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide (4b)

Compound Description: This compound is a benzamide derivative that acts as a cyclooxygenase 2 (COX2) inhibitor with potential for treating neuropathic pain. It demonstrated potent anti-inflammatory and analgesic properties and exhibited good blood-brain barrier permeability. []

Relevance: This compound shares the 4-oxo-3,4-dihydroquinazolin-2-yl core structure with 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide. These examples highlight the significance of this core structure in medicinal chemistry and its potential for developing new therapeutic agents for various disease areas. []

1-Substituted-3-(3-(3-nitrophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)isothioureas

Compound Description: This series of compounds was designed, synthesized, and evaluated for anti-HIV, antitubercular, and antibacterial activities. They incorporate a substituted thiosemicarbazide moiety at the C-2 position and a 3-nitrophenyl group at the N-3 position of the benzopyrimidine core. Several compounds displayed potent activity against various bacterial strains, Mycobacterium tuberculosis, and HIV-1 and HIV-2. []

Relevance: While structurally different from 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide, the series shares a similar heterocyclic framework, emphasizing the importance of exploring diverse heterocyclic scaffolds for potential therapeutic applications. []

N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide compounds

Compound Description: This series of compounds, featuring a 2-methyl-3,4-dihydroquinazolin-4-one core, was investigated for their potential as larvicides against Aedes aegypti mosquitoes. These compounds demonstrated notable larvicidal activity while exhibiting no toxicity toward the non-target organism Diplonychus rusticus, highlighting their potential as environmentally friendly alternatives. []

Relevance: Although structurally distinct from 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide, the presence of the quinazolinone moiety in both structures underscores its versatility as a scaffold for developing biologically active compounds with diverse applications. []

Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5-dicarboxylates

Compound Description: This series of compounds combines a 1,4-dihydropyridine scaffold with a sulfanilamide group and a quinazolinone moiety. These compounds were evaluated for their antiulcer activity by assessing various parameters like gastric juice volume, acidity, and ulcer index. Notably, compounds with methoxy and nitro substituents showed enhanced activity compared to ranitidine. []

Relevance: This series, while structurally distinct from 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide, features the presence of the quinazolinone core, suggesting its potential role in contributing to the observed biological activity. This observation highlights the significance of exploring diverse substitutions and modifications on this core structure for developing novel therapeutic agents. []

Properties

CAS Number

2097867-16-6

Product Name

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide

Molecular Formula

C20H16N6O2

Molecular Weight

372.388

InChI

InChI=1S/C20H16N6O2/c27-18(12-26-13-25-16-6-2-1-5-15(16)20(26)28)24-11-17-19(23-9-8-22-17)14-4-3-7-21-10-14/h1-10,13H,11-12H2,(H,24,27)

InChI Key

BRCIZYHAWRRWIP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=NC=CN=C3C4=CN=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.